molecular formula C23H25NO6 B558563 Boc-D-Asp(Ofm)-OH CAS No. 123417-19-6

Boc-D-Asp(Ofm)-OH

Cat. No. B558563
M. Wt: 411.4 g/mol
InChI Key: NHLRMCFWGFPSLT-LJQANCHMSA-N
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Description

“Boc-D-Asp(Ofm)-OH” is a chemical compound with the CAS number 117014-32-1 . It is also known by other names such as N-alpha-tert-Butyloxycarbonylaspartic acid beta-fluorenylmethyl ester, BA-beta-Fme, and 1-(9H-Fluoren-9-ylmethyl) N-((1,1-dimethylethoxy)carbonyl)-L-aspartate .


Molecular Structure Analysis

The molecular formula of “Boc-D-Asp(Ofm)-OH” is C23H25NO6 . It has a molecular weight of 411.44800 . The exact mass is 411.16800 .


Physical And Chemical Properties Analysis

“Boc-D-Asp(Ofm)-OH” has a molecular weight of 411.44800 . Its molecular formula is C23H25NO6 . The exact mass is 411.16800 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • Valero, M., Giralt, E., & Andreu, D. (1996). This paper discusses the solid-phase synthesis of cyclic head-to-tail peptides using Boc-based protection schemes. They observed problems associated with side chain anchoring via the β-carboxyl of Asp, including substantial levels of epimerization. They evaluated several conditions for attaching Boc-Asp(OH)-OFm to polymer resins, aiming for epimerization-free anchorings (Valero, Giralt, & Andreu, 1996).

  • Rovero, P., Quartara, L., & Fabbri, G. (1991). They described a method for solid-phase synthesis of cyclic peptides containing an Asp residue. They linked Boc-Asp-OFm to PAM resin through the β-carboxylic function, assembling the linear precursor using a classical Boc/Benzyl strategy. Cyclization was achieved by the BOP method (Rovero, Quartara, & Fabbri, 1991).

  • Romanovskis, P., & Spatola, A. (2009). This study expanded the scope of side-chain attachment/resin-bound cyclization strategy using aspartic acid and other acid-based attachments. They described the preparation of Boc-Lys-OFm, Boc-Orn-OFm, and Boc-Dab-OFm, using Boc-Asp-OFm for resin-bound side-chain linkage in cyclic peptide mixtures (Romanovskis & Spatola, 2009).

  • Valero, M., Giralt, E., & Andreu, D. (1999). This paper reports on the synthesis of head-to-tail cyclic peptide models, exploring different methods of cyclization. They found that solid-phase cyclization using Boc/Bzl/OFm protections was the most promising, especially after improving the initial esterification of Boc-Asp-OFm (Valero, Giralt, & Andreu, 1999).

  • Campiglia, P., et al. (2004). They reported an efficient approach for the synthesis of cyclic peptides containing unnatural thioether side-chain bridges, using derivatives derived from Boc-l-Asp-OFm. This involved a combination of solid-phase peptide synthesis and microwave-assisted cyclization strategy (Campiglia et al., 2004).

Safety And Hazards

The safety data sheet for “Boc-D-Asp(Ofm)-OH” suggests that it should be handled with care. Personal protective equipment should be used, and dust formation should be avoided . In case of accidental release, the chemical should be collected and disposed of in suitable and closed containers .

properties

IUPAC Name

(2R)-4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLRMCFWGFPSLT-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301135877
Record name 4-(9H-Fluoren-9-ylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Asp(Ofm)-OH

CAS RN

123417-19-6
Record name 4-(9H-Fluoren-9-ylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123417-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(9H-Fluoren-9-ylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GM Friedrichsen, CU Nielsen, B Steffansen… - European journal of …, 2001 - Elsevier
The human peptide transporter, hPepT1, situated in the small intestine, may be exploited to increase absorption of drugs or model drugs by attaching them to a dipeptide, which is …
Number of citations: 61 www.sciencedirect.com

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